molecular formula C19H24N4O B5274959 N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-2-(1H-indol-3-yl)-N-methylacetamide

N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-2-(1H-indol-3-yl)-N-methylacetamide

Cat. No.: B5274959
M. Wt: 324.4 g/mol
InChI Key: ZUMCIRATDGCOGY-UHFFFAOYSA-N
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Description

N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-2-(1H-indol-3-yl)-N-methylacetamide is a complex organic compound that features both pyrazole and indole moieties These structures are significant in medicinal chemistry due to their presence in various biologically active molecules

Properties

IUPAC Name

N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-2-(1H-indol-3-yl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c1-19(2,3)17-10-14(21-22-17)12-23(4)18(24)9-13-11-20-16-8-6-5-7-15(13)16/h5-8,10-11,20H,9,12H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMCIRATDGCOGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NNC(=C1)CN(C)C(=O)CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-2-(1H-indol-3-yl)-N-methylacetamide typically involves multi-step organic reactions. One common approach is the condensation reaction between 3-tert-butyl-1H-pyrazol-5-amine and an indole derivative under controlled conditions. The reaction may require a catalyst and specific solvents to achieve high yields .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-2-(1H-indol-3-yl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole and indole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-2-(1H-indol-3-yl)-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-2-(1H-indol-3-yl)-N-methylacetamide involves interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The pyrazole ring may enhance binding affinity and specificity, leading to potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Pyrazole derivatives: Compounds like apixaban and sildenafil that contain the pyrazole ring.

Uniqueness

N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-2-(1H-indol-3-yl)-N-methylacetamide is unique due to the combination of pyrazole and indole moieties, which may confer distinct biological activities and therapeutic potential compared to other compounds with only one of these structures.

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